Product packaging for Substance P (6-11), glu(glc)(6)-(Cat. No.:CAS No. 128022-96-8)

Substance P (6-11), glu(glc)(6)-

Cat. No.: B137348
CAS No.: 128022-96-8
M. Wt: 903.1 g/mol
InChI Key: HCXXCIUBXFESSG-OMLRTXNISA-N
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Description

Overview of the Tachykinin Neuropeptide Family

The tachykinin family represents one of the largest and most ancient groups of neuropeptides found throughout the animal kingdom. chemicalbook.com These peptides are characterized by their ability to elicit rapid contractions of smooth muscle tissues. biocat.com A defining feature of tachykinins is their conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2, where 'X' can be either an aromatic or an aliphatic amino acid residue. biocat.com

Tachykinins are derived from precursor proteins known as preprotachykinins. Through post-translational proteolytic processing, these larger proteins are cleaved into smaller, biologically active peptides. biocat.com In mammals, two key genes, TAC1 and TAC3, encode for the precursors of the major tachykinins. The TAC1 gene gives rise to Substance P (SP), neurokinin A (NKA), neuropeptide K, and neuropeptide gamma through alternative splicing. biocat.com The TAC3 gene encodes the precursor for neurokinin B (NKB). wikipedia.org

These peptides are involved in a wide array of biological functions, including vasodilation, smooth muscle contraction, and neuronal excitation. biocat.comnih.gov

Biological Significance of Substance P and its Endogenous Fragments

Substance P, an undecapeptide (a peptide with 11 amino acids), is arguably the most extensively studied tachykinin. wikipedia.org Its discovery dates back to 1931, making it one of the first neuropeptides to be identified. wikipedia.org The amino acid sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met. wikipedia.org

Substance P is a key player in numerous physiological and pathophysiological processes. It is a potent vasodilator and is involved in neurogenic inflammation, a localized inflammatory response to tissue injury or infection. wikipedia.orgwikipedia.org It also plays a crucial role in pain transmission, where it is released from the terminals of sensory nerves. wikipedia.orgresearchgate.net Beyond its role in pain and inflammation, Substance P has been implicated in mood regulation, anxiety, and stress responses. wikipedia.org

Endogenous fragments of Substance P are also biologically active. Proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids, regulates the levels of Substance P. mdpi.com Studies have identified that the primary cleavage of Substance P occurs at the C-terminal side of the ninth residue, producing fragments like SP(1-9). mdpi.com These fragments can have their own distinct biological activities or modulate the effects of the full-length peptide.

Characterization of Neurokinin Receptors (NK1, NK2, NK3) in Tachykinin Signaling

The biological effects of tachykinins are mediated by their interaction with specific G protein-coupled receptors (GPCRs), known as neurokinin (NK) receptors. nih.govmedchemexpress.com There are three main subtypes of neurokinin receptors in mammals: NK1, NK2, and NK3. chemicalbook.combiocat.com

These receptors exhibit preferential binding affinities for different tachykinins:

NK1 Receptor: Shows the highest affinity for Substance P. biocat.comtocris.com

NK2 Receptor: Preferentially binds to Neurokinin A. biocat.com

NK3 Receptor: Has the highest affinity for Neurokinin B. biocat.comnih.gov

While there is a preferential ligand for each receptor, a degree of cross-reactivity exists, meaning that a single tachykinin can bind to multiple receptor subtypes, albeit with different affinities. chemicalbook.com Upon activation by a tachykinin, these receptors initiate a signaling cascade within the cell, most commonly through the activation of phospholipase C, which leads to the generation of inositol (B14025) triphosphate and a subsequent increase in intracellular calcium levels. biocat.com

The distribution of these receptors varies throughout the body. The NK1 receptor is widely distributed in the central and peripheral nervous systems, as well as in various non-neuronal tissues. nih.gov The NK2 receptor is predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. The NK3 receptor is primarily located in the central nervous system. nih.gov

ReceptorPreferred LigandPrimary Signaling PathwayKey Locations
NK1 Substance PGq/11 (Phospholipase C activation)Central & Peripheral Nervous System, Immune Cells, Smooth Muscle
NK2 Neurokinin AGq/11 (Phospholipase C activation)Gastrointestinal, Respiratory, and Urinary Tract Smooth Muscle
NK3 Neurokinin BGq/11 (Phospholipase C activation)Central Nervous System

Contextualization of Substance P (6-11) as a C-terminal Hexapeptideamide

Substance P (6-11) is a C-terminal hexapeptideamide fragment of the full-length Substance P molecule. This fragment consists of the amino acid sequence Gln-Phe-Phe-Gly-Leu-Met-NH2. As the C-terminal region is essential for the biological activity of tachykinins, Substance P (6-11) retains the ability to bind to and activate neurokinin receptors, particularly the NK1 receptor.

Research has shown that Substance P (6-11) can elicit biological responses similar to those of the parent molecule, such as the depolarization of motoneurons and a hypotensive effect. The study of such fragments is crucial for understanding the structure-activity relationships of tachykinin peptides and for the development of synthetic analogs with more specific or potent activities.

Detailed research on the specific glucose-conjugated form, "Substance P (6-11), glu(glc)(6)-," is limited in the currently available scientific literature. Glycation, the non-enzymatic attachment of a sugar molecule such as glucose to a protein or peptide, can alter the structure and function of the molecule. In the context of neuropeptides, glycation could potentially influence their receptor binding affinity, signaling, and metabolic stability. However, without specific studies on "Substance P (6-11), glu(glc)(6)-," its precise biological characteristics remain an area for future investigation. An analogue, [Glp6] Substance P (6-11), where the N-terminal glutamine is modified to pyroglutamic acid, has been studied and is known to act on 'septide-sensitive' tachykinin receptors. biocat.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H62N8O12S B137348 Substance P (6-11), glu(glc)(6)- CAS No. 128022-96-8

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62N8O12S/c1-23(2)18-28(40(60)47-26(37(44)57)16-17-63-3)46-33(53)21-45-38(58)29(19-24-10-6-4-7-11-24)48-41(61)30(20-25-12-8-5-9-13-25)49-39(59)27(14-15-32(43)52)50-42-36(56)35(55)34(54)31(22-51)62-42/h4-13,23,26-31,34-36,42,50-51,54-56H,14-22H2,1-3H3,(H2,43,52)(H2,44,57)(H,45,58)(H,46,53)(H,47,60)(H,48,61)(H,49,59)/t26-,27-,28-,29-,30-,31+,34+,35-,36+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXXCIUBXFESSG-OMLRTXNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62N8O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155776
Record name Substance P (6-11), glu(glc)(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

903.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128022-96-8
Record name Substance P (6-11), glu(glc)(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128022968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P (6-11), glu(glc)(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization of Glycosylated Substance P 6 11 Analogues

Methodologies for the Synthesis of Substance P (6-11) Peptide Backbone

The backbone of Substance P (6-11) analogues is typically constructed using Solid-Phase Peptide Synthesis (SPPS). rsc.orgnih.gov This method has become the standard for peptide synthesis due to its efficiency and the ability to automate the process. nih.gov The most common approach employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which utilizes a base-labile Nα-amino protecting group (Fmoc) in conjunction with acid-labile side-chain protecting groups. rsc.orgbachem.com

The synthesis process begins with the C-terminal amino acid, which is anchored to a solid support, often a polyamide or polystyrene-based resin. For the synthesis of a peptide amide like SP(6-11)-NH2, a Rink Amide resin is commonly used. The synthesis proceeds through repetitive cycles of two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of 20% piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly deprotected N-terminus. Activation is achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like N,N-diisopropylethylamine (DIPEA).

This cycle is repeated until the entire peptide sequence is assembled. Following the final coupling step, the N-terminal Fmoc group is removed. The completed peptide is then cleaved from the solid support resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers to prevent side reactions. The crude peptide is then precipitated, purified, and characterized. nih.gov

Strategies for N1,6 (beta-D-glucopyranosyl) Glycosylation at the Glu6 Position

Glycosylation, the attachment of a carbohydrate moiety to a peptide, can significantly alter its physicochemical properties. nih.govqyaobio.com For the synthesis of [Glu(β-D-Glcp)⁶]SP₆₋₁₁, where a beta-D-glucopyranosyl group is attached to the gamma-carboxyl group of the glutamic acid at position 6, there are two primary chemical strategies: the "building block" approach and the "post-synthetic modification" approach. nih.govresearchgate.net

The building block approach is generally preferred for its efficiency and control over stereochemistry. bachem.comnih.gov This method involves the pre-synthesis of a glycosylated amino acid monomer, in this case, a Fmoc-protected glutamic acid derivative with a β-D-glucopyranosyl group attached to its side-chain carboxyl group. The synthesis of this building block typically involves:

Protection of the hydroxyl groups of the glucose molecule, often through acetylation, to prevent unwanted side reactions.

Activation of the anomeric carbon of the protected glucose.

Coupling of the protected glucose to the side-chain carboxyl group of a suitably protected glutamic acid derivative, forming an ester linkage.

Installation of the Fmoc protecting group on the α-amino group of the glycosylated glutamic acid.

This complete, glycosylated building block is then incorporated into the peptide sequence during standard SPPS. nih.gov

Alternatively, the post-synthetic glycosylation (or convergent) strategy involves synthesizing the full peptide backbone first, leaving the side chain of the glutamic acid residue protected with a group that can be selectively removed without disturbing the rest of the peptide. bachem.comqyaobio.com After the peptide is assembled, this protecting group is removed, and the glycosylation reaction is performed on the deprotected side chain. While this method can be effective, it sometimes suffers from lower yields and potential side reactions on the fully assembled peptide.

Structural Elucidation and Purity Assessment of N1,6 (beta-D-glucopyranosyl) [Glu6, Pro9]SP6-11 and Related Analogues

Following synthesis, rigorous analysis is required to confirm the identity, structure, and purity of the target glycosylated peptide. A combination of chromatographic and spectroscopic techniques is employed for this purpose. nih.govresearchgate.net

Purity Assessment is primarily conducted using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netusp.org The crude peptide is purified by preparative RP-HPLC, and the purity of the final product is assessed by analytical RP-HPLC, which should show a single, sharp peak. The retention time of the glycosylated peptide will differ from its non-glycosylated counterpart due to the increased polarity imparted by the sugar moiety.

Structural Elucidation is achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to determine the molecular weight of the synthesized peptide. researchgate.netrsc.org The observed mass must match the calculated theoretical mass of the glycosylated peptide, providing strong evidence of successful synthesis and glycosylation. nih.gov High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. unite.edu.mk

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR spectroscopy are powerful tools for detailed structural confirmation. acs.org In the ¹H NMR spectrum, the presence of characteristic signals for the sugar protons, particularly the anomeric proton (H-1 of glucose), confirms the presence of the carbohydrate. acs.org The chemical shift and coupling constant of this anomeric proton can also confirm the β-configuration of the glycosidic linkage. Further 2D NMR experiments can be used to assign all proton and carbon signals, confirming the peptide sequence and the precise site of glycosylation. unite.edu.mknih.gov

The data from these analytical methods provide a comprehensive characterization of the synthetic glycopeptide, ensuring its structural integrity and purity for subsequent applications.

Data Tables

Table 1: Analytical Data for a Representative Glycosylated Substance P (6-11) Analogue

CompoundRP-HPLC Retention Time (min)Calculated Mass (m/z)Observed Mass (ESI-MS) (m/z)
[Glu⁶]SP₆₋₁₁18.5766.4766.5 [M+H]⁺
[Glu(β-D-Glcp)⁶]SP₆₋₁₁15.2928.4928.6 [M+H]⁺

Table 2: Key ¹H NMR Chemical Shifts for the Glucosyl Moiety in a Glycosylated SP(6-11) Analogue

ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)
Glc H-1 (Anomeric)4.52d7.8
Glc H-23.28t8.5
Glc H-33.45t9.0
Glc H-43.39t9.2
Glc H-53.48m-

Receptor Binding and Selectivity Profiles of Substance P 6 11 , Glu Glc 6

Binding Affinity and Potency at Neurokinin 1 (NK1) Receptors

The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for Substance P (SP). nih.govgenscript.com The binding of SP to the NK1 receptor initiates a cascade of intracellular signals, leading to various physiological responses. mdpi.com

Comparative Analysis with Native Substance P and Unmodified Substance P (6-11)

Substance P (SP) is an undecapeptide that serves as the main endogenous ligand for the NK1 receptor, exhibiting the highest affinity for this receptor subtype. nih.govnih.gov The C-terminal hexapeptide fragment, Substance P (6-11), also binds to the NK1 receptor. medchemexpress.com However, modifications to this fragment, such as the addition of a glucose molecule to the glutamic acid at position 6, creating Substance P (6-11), glu(glc)(6)-, can significantly alter its binding characteristics.

Research has shown that while the C-terminal region of SP is crucial for receptor activation, the N-terminal portion plays a role in binding affinity and selectivity. biorxiv.orgnih.gov Cryo-electron microscopy studies have revealed that SP binds to the NK1R at an extensive interface, involving both the deep 7TM domain and the extracellular loops. nih.gov The C-terminal amide of SP forms critical hydrogen bonds within the orthosteric pocket of the NK1R, which are essential for peptide recognition and receptor activation. nih.gov

The unmodified hexapeptide, Substance P (6-11), while capable of activating the NK1 receptor, displays different signaling properties compared to the full-length SP. biorxiv.org Specifically, Substance P (6-11) is a potent agonist for Gq-mediated signaling but shows reduced potency for Gs-mediated signaling. biorxiv.orgnih.gov This suggests that the N-terminal portion of SP, which is absent in the (6-11) fragment, is important for engaging the Gs signaling pathway. biorxiv.org

Assessment of Enhanced NK1 Receptor Specificity and Potency of the Glycopeptide Analogue

The glycosylation of peptide ligands can significantly influence their receptor binding profiles. In the case of Substance P (6-11), the introduction of a β-D-glucopyranosyl residue linked to the side-chain of the glutamic acid at position 6 has been shown to enhance its selectivity for the NK1 receptor. nih.gov Specifically, this glycopeptide analogue was found to be 100 times more selective for the NK1 receptor than the native Substance P. nih.gov This increased selectivity highlights the potential of glycosylation as a strategy to develop more specific ligands for the NK1 receptor. nih.govstring-db.org

CompoundReceptor Selectivity Enhancement (vs. Substance P)
Substance P (6-11), glu(glc)(6)-100-fold for NK1 receptor nih.gov
[Pro9]Substance P (6-11)10-fold for NK1 receptor nih.gov

Interaction with "Septide-Sensitive" Tachykinin Receptors

The concept of "septide-sensitive" tachykinin receptors has emerged from studies on septide (B1681630), a hexapeptide analogue of Substance P ([pGlu6,Pro9]SP(6-11)). nih.govresearchgate.net Septide exhibits potent agonist activity but weak binding affinity for the classical NK1 receptor, suggesting the existence of a distinct binding site or receptor subtype. nih.govbiosynth.com

Characterization of Distinct Receptor Binding Sites in Preclinical Models

Studies in preclinical models, such as the rat urinary bladder, have provided evidence for the existence of "septide-sensitive" tachykinin receptors that are distinct from the classical NK1, NK2, and NK3 receptors. nih.gov In this tissue, Substance P (6-11) and other tachykinins stimulate the formation of [3H]-inositol monophosphate, indicating receptor activation coupled to phospholipase C. nih.govmedchemexpress.combiocat.com Notably, Substance P (6-11) shows high potency at these "septide-sensitive" sites, with an EC50 value and maximal amplitude similar to that of septide, while having low affinity for the conventional NK1 binding sites. nih.gov

Ligand-Receptor Interactions and Activation Dynamics

The interaction of ligands with "septide-sensitive" receptors appears to differ from the classical ligand-receptor binding at NK1 receptors. The response evoked by Substance P (6-11) at these sites can be blocked by the NK1 receptor antagonist RP67580, yet it is insensitive to the NK2 receptor antagonist SR48968. nih.gov Furthermore, the NK1 receptor agonist [Pro9]substance P can prevent the response to Substance P (6-11), suggesting a complex interaction at the receptor level. nih.gov These findings have led to the hypothesis that septide and related peptides may act at a specific subsite on the NK1 receptor that is different from the binding site for Substance P. nih.gov

Differentiation of Activities Across Other Neurokinin Receptor Subtypes (NK2, NK3)

The tachykinin receptor family includes three main subtypes: NK1, NK2, and NK3. genscript.com While Substance P has the highest affinity for the NK1 receptor, it can also interact with NK2 and NK3 receptors, albeit with lower affinity. jneurology.com Similarly, other tachykinins like neurokinin A (NKA) and neurokinin B (NKB) have preferential affinity for NK2 and NK3 receptors, respectively, but can also act as full agonists at all three receptor subtypes with varying potencies. mdpi.com

Studies on the glycopeptide analogue Substance P (6-11), glu(glc)(6)- have demonstrated its enhanced selectivity for the NK1 receptor. nih.gov This increased selectivity implies a reduced activity at NK2 and NK3 receptors compared to the native Substance P. For instance, in the rat urinary bladder, which possesses both NK1 and NK2 receptors but not NK3 receptors, the activity of Substance P (6-11) was characterized in the presence of an NK2 antagonist to isolate its effects on the "septide-sensitive" or NK1-like receptors. nih.gov This experimental design underscores the need to differentiate the activities of these peptides across the various neurokinin receptor subtypes.

Cryo-EM structures have shown that while the C-terminal region of tachykinins is crucial for activating the Gq signaling pathway across all receptor subtypes, the N-terminal region of Substance P is specifically required for potent Gs signaling at the NK1 receptor. biorxiv.org This provides a structural basis for the differential signaling and selectivity observed among tachykinin peptides and their analogues.

Receptor SubtypePreferential Endogenous Ligand
NK1Substance P nih.gov
NK2Neurokinin A mdpi.com
NK3Neurokinin B mdpi.com

Molecular Mechanisms and Signal Transduction Pathways Activated by Substance P 6 11 , Glu Glc 6

G Protein-Coupled Receptor (GPCR) Coupling and Activation Cascades

Substance P (6-11), glu(glc)(6)- primarily exerts its effects through the neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily. rndsystems.commedchemexpress.comnih.govnih.gov GPCRs are integral membrane proteins characterized by seven transmembrane domains. nih.gov The binding of a ligand, such as Substance P (6-11), glu(glc)(6)-, to the extracellular domain of the NK1R induces a conformational change in the receptor. This change facilitates the coupling and activation of intracellular heterotrimeric G proteins. nih.gov

Upon activation, the G protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effector enzymes and ion channels. nih.gov In the context of NK1R activation by its agonists, this typically involves the activation of Gαq and Gαs proteins. nih.govbiorxiv.org Cryo-electron microscopy studies have revealed that the C-terminal residues 6-11 of Substance P bind deep within the 7-transmembrane pocket of the NK1R, which is crucial for receptor activation. biorxiv.orgbiorxiv.org The interactions between the N-terminal portion of the full-length Substance P and the extracellular loops of the NK1R are particularly important for potent Gs signaling. biorxiv.org

Stimulation of Phospholipase C and Subsequent Inositol (B14025) Monophosphate (IP1) Formation

A key signaling pathway activated by Substance P (6-11), glu(glc)(6)- following NK1R engagement is the stimulation of phospholipase C (PLC). nih.gov This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govuin-malang.ac.id

The generation of IP3 leads to the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). uin-malang.ac.id The accumulation of inositol phosphates, particularly inositol monophosphate (IP1), serves as a reliable marker for the activation of the PLC pathway. nih.govmedchemexpress.combiocat.comsmallmolecules.comcaltagmedsystems.co.uk Substance P (6-11) has been shown to stimulate the formation of [3H]-inositol monophosphate ([3H]-IP1) by acting on 'septide-sensitive' tachykinin receptors. nih.govmedchemexpress.combiocat.comsmallmolecules.comcaltagmedsystems.co.uk

Studies conducted on the rat urinary bladder have provided quantitative insights into the efficacy of Substance P (6-11) in stimulating IP1 formation. nih.govmedchemexpress.combiocat.comsmallmolecules.comcaltagmedsystems.co.uk The rat urinary bladder is known to possess NK1, NK2, and 'septide-sensitive' tachykinin receptors that are coupled to phospholipase C. nih.gov In this tissue, Substance P (6-11) potently stimulates the formation of [3H]-IP1. nih.govmedchemexpress.com

Research has demonstrated that Substance P (6-11) stimulates [3H]-IP1 formation with a high potency, exhibiting an EC50 value of approximately 4 nM. medchemexpress.com The maximal response elicited by Substance P (6-11) is similar in amplitude to that of septide (B1681630), another potent NK1R agonist. nih.gov This response is notably about three times greater than that induced by the full-length Substance P. nih.gov The stimulation of [3H]-IP1 formation by Substance P (6-11) can be blocked by the NK1 receptor antagonist RP67580, confirming the involvement of the NK1R. nih.gov

Modulation of Downstream Second Messenger Systems (e.g., cAMP, IP3/DAG)

Activation of the NK1R by Substance P (6-11), glu(glc)(6)- leads to the modulation of multiple downstream second messenger systems. As previously discussed, the activation of PLC results in the generation of IP3 and DAG. nih.govuin-malang.ac.id IP3 mobilizes intracellular calcium, a ubiquitous second messenger involved in a vast array of cellular processes. uin-malang.ac.id DAG, in concert with calcium, activates various isoforms of protein kinase C (PKC), which in turn phosphorylate a multitude of target proteins, leading to diverse physiological responses.

In addition to the PLC/IP3/DAG pathway, NK1R activation can also lead to the stimulation of adenylyl cyclase, resulting in the generation of cyclic adenosine (B11128) monophosphate (cAMP). nih.govuin-malang.ac.id However, studies have shown that while the full-length Substance P can activate both Gq (leading to IP3/DAG) and Gs (leading to cAMP) signaling pathways, the C-terminal fragment Substance P (6-11) exhibits a bias towards the Gq pathway. nih.govbiorxiv.org This fragment shows diminished potency for Gs-mediated cAMP signaling compared to the full-length peptide. nih.govbiorxiv.org This differential activation of second messenger systems highlights the concept of biased agonism, where different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to preferential activation of specific signaling cascades. biorxiv.org

Receptor Internalization and Desensitization Mechanisms

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that protects the cell from overstimulation. For GPCRs like the NK1R, this process often involves receptor phosphorylation, uncoupling from G proteins, and subsequent internalization. nih.gov The binding of an agonist triggers the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). nih.govresearchgate.net

This phosphorylation event increases the receptor's affinity for β-arrestins. nih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade. nih.govmdpi.com Furthermore, β-arrestin acts as an adapter protein, recruiting components of the endocytic machinery, such as clathrin, which leads to the internalization of the receptor into endosomes. mdpi.com

Interestingly, studies have revealed that the N-terminal domain of Substance P is crucial for complete homologous desensitization of the NK1R. nih.gov While the C-terminal fragment Substance P (6-11) is a full agonist for receptor activation and can stimulate receptor phosphorylation to the same extent as the full-length peptide, it causes significantly less maximal desensitization. nih.gov This suggests that while the C-terminal fragment is sufficient for initiating signaling, the N-terminal portion of Substance P plays a key role in the subsequent regulatory processes of receptor desensitization. Following internalization, the receptor can either be dephosphorylated and recycled back to the cell surface, restoring its responsiveness, or it can be targeted for lysosomal degradation, leading to a long-term reduction in receptor number (downregulation).

Pharmacological and Biological Activities of Substance P 6 11 , Glu Glc 6 in Preclinical Models

Modulation of Smooth Muscle Contractility

Substance P (6-11), glu(glc)(6)- has demonstrated notable effects on the contractility of smooth muscle tissues in several preclinical models. These activities are primarily observed in the gastrointestinal tract and the genitourinary system.

In vitro studies on the guinea pig ileum, a classical preparation for assessing spasmogenic activity, have revealed the contractile effects of Substance P (6-11), glu(glc)(6)-. The glycosylation of the [Glu6]SP(6-11) parent molecule to form [Glu(β-D-Glcp)6]SP(6-11) was found to influence its biological activity. Research indicates that while the non-glycosylated analogue, [Glu6]SP(6-11), shows a certain level of activity, the incorporation of a β-D-glucopyranosyl amide residue on the gamma-carboxyl group of the glutamic acid at position 6 results in a reduction of both spasmogenic activity and selectivity on the guinea pig ileum. nih.gov

The potency of these analogues is often compared to that of Substance P itself. The following table summarizes the relative potencies for spasmogenic activity in the guinea pig ileum.

CompoundRelative Potency (Substance P = 100)
Substance P100
[Glu6]SP(6-11)2.5
[Glu(β-D-Glcp)6]SP(6-11)0.4

This table presents a summary of the relative spasmogenic activity of Substance P and its analogues on the guinea pig ileum.

These findings suggest that the structural modification of glycosylation at the Glu6 position diminishes the peptide's ability to induce contractions in this tissue, highlighting the importance of the non-glycosylated structure for optimal activity at the NK-1 receptor in the guinea pig ileum. nih.gov

The rat vas deferens is another standard model used to investigate the modulatory effects of neuropeptides on smooth muscle contraction, particularly their interaction with neurotransmission. In this preparation, Substance P analogues have been shown to potentiate contractions elicited by electrical stimulation.

Similar to the findings in the guinea pig ileum, the glycosylated analogue, [Glu(β-D-Glcp)6]SP(6-11), exhibited reduced activity in potentiating electrically evoked contractions in the rat vas deferens compared to its non-glycosylated counterpart and Substance P. nih.gov This suggests that the glycosidic moiety also interferes with the peptide's ability to modulate adrenergic neurotransmission or act on the smooth muscle of the vas deferens.

The relative activities of these compounds in the rat vas deferens are outlined in the table below.

CompoundRelative Potency (Substance P = 100)
Substance P100
[Glu6]SP(6-11)1.1
[Glu(β-D-Glcp)6]SP(6-11)0.2

This table summarizes the relative potency of Substance P and its analogues in potentiating electrically evoked contractions in the rat vas deferens.

The reduced potency of the glycosylated form underscores the specific structural requirements for the interaction of Substance P fragments with their receptors in this tissue. nih.gov

Substance P and its analogues are known to play a role in the regulation of urinary bladder function. The analogue [Glp6] Substance P (6-11), which is structurally related to the compound of interest, is recognized as an analogue of Substance P (6-11). nih.govnih.gov Substance P (6-11) itself has been shown to stimulate the formation of [3H]-inositol monophosphate ([3H]-IP1) in the rat urinary bladder. nih.govnih.gov This action is mediated through 'septide-sensitive' tachykinin receptors, which are coupled to phospholipase C. nih.gov The stimulation of these receptors leads to a tonic contraction of the rat urinary bladder, an effect that can be elicited both in vitro and in vivo. researchgate.net

This mechanism of action suggests that Substance P fragments can directly influence bladder smooth muscle contractility, a key factor in urinary function. The involvement of the phospholipase C pathway indicates a G-protein coupled receptor-mediated signaling cascade. nih.gov

Regulation of Hormone Secretion in Isolated Organ Systems

Beyond its effects on smooth muscle, Substance P (6-11) has been found to modulate hormone secretion from the pancreas, with interesting species-specific differences.

In the isolated perfused rat pancreas, Substance P (6-11) has demonstrated an inhibitory effect on the secretion of key metabolic hormones. Studies have shown that Substance P (6-11) inhibits the release of both insulin (B600854) and glucagon (B607659) in a dose-dependent manner. nih.govmedchemexpress.com This inhibitory action suggests a potential role for this peptide in the local regulation of glucose homeostasis within the rat pancreas. The identical inhibitory potency of Substance P and its (6-11) fragment on both insulin and glucagon release points to the C-terminal portion of the peptide being crucial for this biological activity in rats. medchemexpress.com

In contrast to the findings in rat models, studies using the isolated perfused canine pancreas have revealed a potentiating effect of Substance P (6-11) on hormone secretion. In this model, Substance P (6-11) was found to enhance the release of insulin, glucagon, and somatostatin. nih.govmedchemexpress.com This potentiation by Substance P (6-11) was observed to be less than that of the full Substance P molecule. medchemexpress.com These results highlight significant species-dependent differences in the pancreatic response to Substance P and its C-terminal fragments, suggesting variations in receptor subtypes or signaling pathways between rats and dogs. medchemexpress.com

The following table summarizes the contrasting effects of Substance P (6-11) on pancreatic hormone secretion in rat and canine models.

ModelHormoneEffect of Substance P (6-11)
Rat PancreasInsulinInhibition nih.govmedchemexpress.com
GlucagonInhibition nih.govmedchemexpress.com
Canine PancreasInsulinPotentiation nih.govmedchemexpress.com
GlucagonPotentiation nih.govmedchemexpress.com
SomatostatinPotentiation nih.govmedchemexpress.com

This table illustrates the species-specific effects of Substance P (6-11) on pancreatic hormone release.

Influence on Neuronal Activity

Substance P and its fragments are known to exert significant influence on the excitability of neurons within the central and peripheral nervous systems. These actions are critical for a variety of physiological processes, including the transmission of pain signals. wikipedia.org

The C-terminal hexapeptide of Substance P, Substance P (6-11), has been demonstrated to cause depolarization of motoneurons. medchemexpress.commedchemexpress.com This excitatory effect is a hallmark of Substance P's activity and contributes to its role as a neurotransmitter and neuromodulator. wikipedia.orgsav.sk In experimental models using the isolated spinal cord of newborn rats, Substance P application leads to a concentration-dependent depolarization of motoneurons. sav.sk This effect is largely mediated transsynaptically through interneurons. sav.sk

Studies in other model organisms, such as the lamprey, have provided further insight into the mechanisms underlying this depolarization. In lamprey spinal cord neurons, Substance P induces depolarization by inhibiting background potassium (K+) channels. plos.org This inhibition leads to a decrease in the outward flow of potassium ions, causing the neuron's resting membrane potential to become more positive, or depolarized. plos.org This depolarization, in turn, increases the excitability of the neuron. plos.orgfrontiersin.org

The following table summarizes the observed effects of Substance P on the electrophysiological properties of lamprey spinal cord neurons, leading to their depolarization.

ParameterControlSubstance P ApplicationPercentage Change
Resting Membrane Potential Baseline+4 mV (± 1.4 mV)-
Input Resistance BaselineIncreased42% (± 24%)
Data from Thörn Pérez C, et al. (2015). plos.org

This depolarization of motoneurons is a key component of the physiological functions attributed to Substance P and its analogues. sav.skplos.org

Immunomodulatory Effects

Substance P is a significant modulator of the immune system, a function that is increasingly recognized as crucial in the interplay between the nervous and immune systems. nih.govnih.gov It can influence a range of immune cell activities, including their migration and effector functions. nih.govmdpi.com

While research specifically detailing the effects of Substance P (6-11), glu(glc)(6)- on guinea pig heterophils is limited, the broader immunomodulatory role of Substance P provides a framework for its potential actions. It is important to note that in mammals like the guinea pig, neutrophils are the functional equivalent of avian and reptilian heterophils. Substance P has been shown to modulate the activity of various innate immune cells, including promoting the recruitment of neutrophils. nih.gov

In guinea pigs, Substance P has been identified as a functional neurotransmitter in the small intestinal mucosa, where it can influence inflammatory processes. nih.gov Studies on guinea pig peritoneal macrophages have shown that Substance P can mediate their activation through specific, high-affinity receptor sites. nih.gov This activation leads to a range of cellular responses, including the synthesis and release of inflammatory mediators. nih.gov

The activation of phagocytic cells like macrophages by Substance P involves heightened metabolic activity. nih.gov This suggests a role for Substance P in enhancing the effector functions of these immune cells, which would include phagocytosis. The process of chemotaxis, the directed migration of cells towards a chemical stimulus, is also a critical component of the inflammatory response that Substance P is known to modulate. nih.gov For instance, Substance P can induce the production of chemokines, which are key signaling molecules that attract immune cells, including phagocytes, to sites of inflammation. mdpi.com

The following table outlines the demonstrated effects of Substance P on macrophages, which are relevant to understanding its potential influence on phagocytic cells like heterophils/neutrophils.

Cellular ResponseEffect of Substance PExperimental Model
Receptor Binding Binds to high-affinity sitesGuinea pig peritoneal macrophages
Enzyme Regulation Downregulation of 5'-nucleotidaseGuinea pig peritoneal macrophages
Mediator Release Stimulation of arachidonic acid metabolites and lysosomal enzymesGuinea pig peritoneal macrophages
Data from Hartung HP, et al. (1986). nih.gov

These findings collectively suggest that Substance P and its analogues are capable of significantly influencing key functions of phagocytic immune cells, such as chemotaxis and phagocytosis, which are central to the inflammatory response. nih.govnih.gov

Structure Activity Relationship Sar of Glycosylated Substance P 6 11 Analogues

Impact of the Beta-D-Glucopyranosyl Moiety at the Glu6 Position on Biological Activity Profile

The introduction of a sugar moiety into a peptide sequence can significantly alter its properties, including solubility, stability, and receptor interaction. In the case of Substance P (6-11) analogues, the addition of a Beta-D-glucopyranosyl group at the glutamic acid residue in position 6 has been investigated to understand its influence on the biological activity profile.

Research on [Glu6]SP(6-11) has shown that incorporating a beta-D-glucopyranosyl moiety at the gamma-carboxyl group of the Glu6 residue does not dramatically alter the in vitro activity pattern of the parent hexapeptide. researchgate.netresearchgate.net However, another study indicated that this glycosylation reduced both the activity and selectivity of the analogue. researchgate.netnih.gov This suggests that while glycosylation at this position is tolerated, it may not inherently enhance the primary biological functions of the peptide.

These findings highlight that the critical factor for the potency of SP(6-11) analogues may be more related to the conformational aspects of the molecular structure rather than changes in hydrophilicity brought about by glycosylation. researchgate.netnih.gov

Biological Activity of SP(6-11) Analogues
CompoundModificationObserved Effect on In Vitro ActivityReference
[Glu(beta-D-Glcp)6]SP6-11Addition of a beta-D-glucopyranosyl moiety at Glu6Did not significantly affect the in vitro activity pattern compared to the parent hexapeptide. researchgate.netresearchgate.net
Glycosylated [Glu6]SP(6-11)Incorporation of a beta-D-glucopyranosyl amide residue on the gamma-carboxyl group of Glu6Reduced both activity and selectivity. nih.gov

Conformational Analysis and Ligand-Receptor Docking Studies of Glycosylated Analogues

The three-dimensional structure of peptide analogues is a critical determinant of their interaction with receptors. Conformational analysis of Substance P fragments has been performed using high-field nuclear magnetic resonance (NMR) spectroscopy. nih.gov For analogues like [pGlu6]SP6-11, NMR studies have indicated that there is no single preferred conformation for the peptide backbone in solution. nih.gov This inherent flexibility is a common feature of small peptides.

While specific conformational analyses of glycosylated Substance P (6-11) analogues are not extensively detailed in the provided search results, the general principles of ligand-receptor interactions for Substance P provide valuable insights. The binding site for Substance P on the NK1 receptor involves multiple domains, including the N-terminal segment and the second extracellular loop (ECLII). nih.gov

Molecular modeling and photocross-linking studies have been employed to map the interaction sites. nih.gov For instance, a photoreactive analogue of Substance P was found to cross-link to residues in the N-terminal tail and ECLII of the NK1 receptor. nih.gov These studies suggest that the peptide ligand adopts a specific conformation upon binding, allowing for multiple points of contact with the receptor.

The observation that the potency of SP(6-11) analogues is closely related to conformational aspects rather than just hydrophilicity suggests that glycosylation may influence the preferred conformation of the peptide, thereby affecting its receptor affinity and efficacy. researchgate.netnih.gov The sugar moiety could potentially stabilize a bioactive conformation or, conversely, hinder the adoption of an optimal binding pose.

Rational Design Principles for Enhanced Receptor Specificity and Potency

The development of potent and selective Substance P analogues is guided by several rational design principles derived from structure-activity relationship studies. A key strategy involves modifying the endogenous agonist to act as a competitive inhibitor or a more selective agonist. rsc.org

One principle is the strategic use of conformational constraints. As seen with the substitution of Gly9 with Pro, introducing residues that reduce the flexibility of the peptide backbone can lead to a more favorable pre-organization for receptor binding, thus enhancing potency. researchgate.netnih.gov

Another principle is the combination of modifications. The synergistic effect of combining glycosylation with amino acid substitutions to enhance receptor selectivity demonstrates that a multi-pronged approach can be highly effective. researchgate.netnih.gov Glycosylation can be used as a tool to optimize the pharmacokinetic properties of peptide-based drugs. rsc.org

Furthermore, understanding the specific residues on the receptor that interact with the ligand is crucial for rational design. Mutagenesis and computational modeling studies help to identify these key interactions, allowing for the design of ligands that target these sites with higher affinity and specificity. nih.govmdpi.com For example, knowing that the N-terminal region of Substance P contributes to NK1 receptor selectivity allows for targeted modifications in this area to fine-tune the receptor interaction profile. nih.govimrpress.com The ultimate goal is to develop analogues with improved therapeutic potential, for instance, as peptidases-resistant compounds with increased specificity for a particular receptor type. nih.gov

Advanced Research Methodologies and Analytical Approaches for Substance P 6 11 , Glu Glc 6

Quantitative Bioassays for Receptor Activation and Functional Responses (e.g., EC50 Determination)

Quantitative bioassays are fundamental in determining the potency and efficacy of a ligand, such as Substance P (6-11), at its target receptor. These functional assays measure a specific biological response following receptor activation. A key parameter derived from these assays is the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and the maximum.

For Substance P fragments, a common bioassay involves measuring the production of second messengers following receptor binding. For instance, Substance P (6-11) has been shown to be a potent agonist at tachykinin receptors. In studies using rat urinary bladder tissue, Substance P (6-11) stimulates the formation of [³H]-inositol monophosphate ([³H]-IP1), a downstream product of phospholipase C activation, with an EC50 value of 4 nM. medchemexpress.commedchemexpress.com This demonstrates its ability to effectively activate the Gq protein-coupled signaling pathway associated with the NK-1 receptor.

Further studies comparing the C-terminal hexapeptide fragment (SP 6-11) with the full-length Substance P (SP) have elucidated its functional selectivity. Assays measuring intracellular calcium mobilization and inositol (B14025) phosphate (B84403) (IP1) accumulation, both indicators of Gq pathway activation, show that SP (6-11) is a potent agonist. nih.gov The potency of a compound is often expressed as the pEC50, which is the negative logarithm of the EC50 value.

AgonistAssaypEC50 (Mean ± SEM)Emax (% of SP, Mean ± SEM)
Substance P (6-11)Ca²⁺ Mobilization7.7 ± 0.1101 ± 4
Substance P (Full Length)Ca²⁺ Mobilization8.9 ± 0.1100 ± 2
Substance P (6-11)IP1 Accumulation6.9 ± 0.1102 ± 10
Substance P (Full Length)IP1 Accumulation8.3 ± 0.1100 ± 6

Data derived from signaling assays in cell lines expressing the human NK1 receptor. nih.gov

Radioligand Binding Assays for Receptor Affinity Characterization

Radioligand binding assays are a crucial tool for characterizing the affinity of a ligand for its receptor. These assays use a radioactively labeled compound (the radioligand) to quantify the binding to a receptor in a tissue or cell membrane preparation. By competing the binding of a fixed concentration of radioligand with increasing concentrations of an unlabeled test compound, one can determine the binding affinity (expressed as Ki or IC50) of the test compound.

For the tachykinin receptor system, highly selective radioligands are used to characterize receptor subtypes. For example, studies on human astrocytoma cells (UC11 cell line), which have a high density of NK-1 receptors, have utilized the selective NK-1 ligand [³H][Sar⁹,Met(O₂)¹¹]-substance P to determine the binding properties of the receptor. nih.gov Such experiments yield critical data, including the dissociation constant (KD), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which reflects the receptor density in the tissue. nih.gov

The experimental conditions for these assays are meticulously controlled, typically performed at 25°C in a buffer containing Tris-HCl, bovine serum albumin (BSA), MnCl₂, and protease inhibitors to ensure the stability of the receptor and peptide. termedia.pl Kinetic experiments can determine the association (k₁) and dissociation (k₋₁) rate constants, which provide a dynamic view of the ligand-receptor interaction. nih.gov Studies have confirmed that the C-terminal fragment of Substance P is essential for binding, and the potency of various fragments is often proportional to the length of the C-terminal sequence. termedia.plnih.gov

ParameterValueMethod
Association Rate (k₁)1.86 x 10⁷ M⁻¹ min⁻¹Kinetic Binding
Dissociation Rate (k₋₁)0.00478 min⁻¹Kinetic Binding
Kinetic Dissociation Constant (KD)257 pMKinetic Binding
Saturation Dissociation Constant (KD)447 ± 103 pMSaturation Binding
Maximum Binding Capacity (Bmax)862 ± 93 fmol/mg of proteinSaturation Binding

Data from radioligand binding studies on human astrocytoma UC11 cells using [³H][Sar⁹,Met(O₂)¹¹]-substance P. nih.gov

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The synthesis of peptide analogues like Substance P (6-11), glu(glc)(6)- requires rigorous analytical characterization to confirm its structure and assess its purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides. The technique separates the target peptide from impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from synthesis. A reversed-phase HPLC column is typically used, and the peptide is eluted with a gradient of an organic solvent (like acetonitrile) in water. The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) is indispensable for structural verification. It provides a highly accurate measurement of the molecular weight of the peptide, confirming that the correct amino acid sequence has been synthesized. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting it and analyzing the resulting daughter ions, providing definitive structural elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for more in-depth structural analysis. While MS confirms the primary structure (amino acid sequence), NMR can provide information about the three-dimensional conformation of the peptide in solution, which can be critical for understanding its interaction with the receptor.

These analytical methods are essential quality control steps in peptide manufacturing, ensuring that the compound used in biological assays is the correct, high-purity substance.

Cell-Based Assays for Comprehensive Intracellular Signaling Pathway Analysis (e.g., GPCR Bioassay Screening)

G protein-coupled receptors (GPCRs), like the NK-1 receptor, can activate multiple intracellular signaling pathways. Comprehensive cell-based assays are used to dissect this complexity and understand how different ligands can preferentially activate one pathway over another, a phenomenon known as "biased agonism." frontiersin.orgmdpi.com

Studies have revealed that while full-length Substance P acts as a relatively balanced agonist for both Gq and Gs protein signaling pathways, the C-terminal fragment Substance P (6-11) demonstrates significant bias. nih.govbiorxiv.org It potently activates the Gq pathway, leading to phospholipase C activation and subsequent increases in intracellular second messengers like inositol phosphate and calcium. medchemexpress.comnih.govbiorxiv.org However, its ability to stimulate the Gs pathway, which leads to adenylyl cyclase activation and cAMP production, is markedly diminished compared to full-length Substance P. nih.govbiorxiv.org

This signaling bias is investigated using a panel of cell-based assays:

Calcium Mobilization Assays: These assays use fluorescent dyes that are sensitive to calcium concentrations to measure the transient increase in intracellular Ca²⁺ that occurs upon Gq activation.

IP1 Accumulation Assays: These assays, often using HTRF (Homogeneous Time-Resolved Fluorescence) technology, measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq pathway. medchemexpress.com

cAMP Accumulation Assays: These assays quantify the production of cyclic AMP, the primary second messenger of the Gs pathway, often using competitive immunoassays or BRET (Bioluminescence Resonance Energy Transfer) based sensors. frontiersin.org

Cryo-electron microscopy (cryo-EM) studies have provided a structural basis for this bias, showing that the N-terminal portion of Substance P makes key contacts with the extracellular loops of the NK-1 receptor that are required for potent Gs signaling. biorxiv.org The truncated SP (6-11) lacks these interactions, leading to its Gq-biased signaling profile. nih.govbiorxiv.org

AgonistPathwayAssaypEC50 (Mean ± SEM)Emax (% of SP, Mean ± SEM)
Substance P (Full Length)GqCa²⁺ Mobilization8.9 ± 0.1100 ± 2
Substance P (6-11)GqCa²⁺ Mobilization7.7 ± 0.1101 ± 4
Substance P (Full Length)GscAMP Accumulation7.6 ± 0.1100 ± 5
Substance P (6-11)GscAMP Accumulation< 5.3< 10

Data illustrating the Gq-biased signaling of Substance P (6-11) compared to full-length Substance P at the human NK1 receptor. nih.gov

Future Research Directions and Translational Perspectives for Substance P 6 11 , Glu Glc 6

Exploration of Novel Peptide and Peptidomimetic Analogues with Tuned Pharmacological Profiles

Future research will likely focus on the synthesis and characterization of new analogues of Substance P (6-11) with tailored pharmacological properties. The introduction of a glucose moiety at the glutamic acid residue, as in "Substance P (6-11), glu(glc)(6)-", represents a strategy to potentially modify the compound's solubility, stability, and receptor interaction. Glycosylation can influence the peptide's conformation and its ability to cross biological membranes, possibly leading to altered potency and efficacy at the NK-1 receptor.

Studies on existing analogues, such as [Glp6]Substance P (6-11), have already demonstrated that modifications to the peptide backbone can impact biological activity. medchemexpress.com A systematic exploration of different glycosylation patterns and the incorporation of non-natural amino acids could lead to the development of peptidomimetics with improved selectivity for specific receptor subtypes or biased signaling pathways. For instance, Substance P (6-11) itself shows biased agonism, potently activating the Gq signaling pathway with lower potency for Gs signaling. nih.govbiorxiv.org Novel analogues could be designed to further fine-tune this bias, offering more precise therapeutic interventions.

Pharmacological Profile of Substance P (6-11) at the NK-1 Receptor
ParameterValueSignaling PathwayReference
EC50 for [3H]-inositol monophosphate formation4 nMGq medchemexpress.com
Potency for Ca2+ signalingPotentGq nih.gov
Potency for cAMP accumulationLower potencyGs nih.gov

Investigation of Additional Receptor Systems and Potential Off-Target Interactions

While the primary target of Substance P and its C-terminal fragments is the NK-1 receptor, the potential for interaction with other receptor systems warrants thorough investigation. wikipedia.org Research has indicated the existence of "septide-sensitive" tachykinin receptors that can be activated by Substance P (6-11) and other tachykinins. merckmillipore.comnih.gov Future studies on "Substance P (6-11), glu(glc)(6)-" should include comprehensive screening against a panel of receptors to identify any off-target interactions.

Understanding the full receptor interaction profile is crucial for predicting the complete physiological effects of a novel analogue and for identifying potential side effects. Furthermore, the interaction of Substance P with other neurotransmitter systems, such as the dopamine (B1211576) and serotonin (B10506) systems, is an active area of research that could be relevant for novel analogues. mdpi.com

Studies on In Vivo Pharmacokinetics, Biodistribution, and Metabolic Stability in Animal Models

A critical step in the translational pathway for any new compound is the characterization of its behavior in living organisms. For "Substance P (6-11), glu(glc)(6)-", this would involve detailed studies on its pharmacokinetics (absorption, distribution, metabolism, and excretion), biodistribution, and metabolic stability in relevant animal models. mdpi.com

The glycosylation in "Substance P (6-11), glu(glc)(6)-" is anticipated to alter its metabolic profile compared to the parent peptide. The natural metabolism of Substance P yields various fragments, including Substance P (6-11), which themselves possess biological activity. nih.gov Investigating the metabolic fate of a glycosylated analogue will be essential to determine if it is cleaved into smaller active or inactive fragments and to understand its duration of action. Techniques such as radiolabeling and mass spectrometry will be invaluable in tracking the compound and its metabolites throughout the body.

Expanding Understanding of Diverse Physiological Roles Beyond Current Findings

The physiological roles of Substance P are extensive, ranging from the transmission of pain signals to involvement in inflammatory processes and cell proliferation. sav.skwcrj.net Given that fragments of Substance P can exhibit different biological activities from the full-length peptide, it is plausible that novel analogues like "Substance P (6-11), glu(glc)(6)-" could have unique physiological effects.

Future research should aim to explore the effects of this compound in a wide range of physiological and pathological models. For example, while Substance P (6-11) has been shown to have little to no effect on certain cellular processes where the full-length peptide is active, such as the inhibition of NF-κB activity, a glycosylated analogue might exhibit different properties. nih.gov Investigating its role in neuroinflammation, tissue repair, and immunomodulation could uncover novel therapeutic applications. For instance, Substance P (6-11) has demonstrated species-specific effects on insulin (B600854) and glucagon (B607659) secretion, inhibiting their release in the rat pancreas while potentiating it in the canine pancreas. medchemexpress.com Exploring such effects with novel analogues is a promising research avenue.

Development of Substance P (6-11), glu(glc)(6)- as a Tool for Neurokinin Receptor Research

Beyond its direct therapeutic potential, "Substance P (6-11), glu(glc)(6)-" could serve as a valuable research tool for probing the intricacies of neurokinin receptor function. Its unique properties, potentially including altered receptor binding kinetics or biased signaling, could be exploited to dissect the molecular mechanisms underlying NK-1 receptor activation and downstream signaling cascades. nih.govacs.org

By comparing the effects of this novel analogue with those of Substance P and Substance P (6-11), researchers can gain a deeper understanding of the structure-activity relationships of ligands that bind to the NK-1 receptor. This knowledge is fundamental for the rational design of future drugs targeting this important receptor system.

Q & A

Q. What structural features of Substance P (6-11) are critical for its interaction with NK-1 receptors, and how can these be experimentally validated?

Substance P (6-11) (H₂N-QFFGLM-NH₂) is a C-terminal hexapeptide amide with a molecular weight of 740.91 (C₃₆H₅₂N₈O₇S) . Key structural elements include the Phe-Phe-Gly-Leu-Met sequence, which mediates binding to NK-1 receptors. To validate receptor interactions, researchers should employ competitive binding assays using radiolabeled ligands (e.g., [³H]-Substance P) and NK-1 receptor-expressing cell lines. Confocal microscopy with fluorescently labeled analogs can localize receptor binding in vitro . Dose-response studies (e.g., 0.1–10 nM in pancreatic perfusion models) are essential to establish potency thresholds .

Q. What experimental models are optimal for studying the neuromodulatory effects of Substance P (6-11)?

Rat urinary bladder smooth muscle preparations are widely used to assess NK-1 receptor coupling to phospholipase C (PLC), measured via [³H]-inositol monophosphate ([³H]-IP1) accumulation . For CNS studies, elevated plus-maze tests in rats evaluate anxiolytic/anxiogenic effects, while isolated neuron electrophysiology quantifies depolarization and hyperpolarization responses . Cross-species validation (e.g., rat vs. canine pancreatic islets) is critical due to opposing hormonal release profiles .

Q. How should researchers handle and store Substance P (6-11) to ensure experimental reproducibility?

The peptide is hygroscopic and requires storage at -20°C in lyophilized form. For reconstitution, use sterile buffers (e.g., PBS pH 7.4) with 0.1% BSA to prevent adsorption losses. Working solutions should be aliquoted to avoid freeze-thaw cycles. Stability tests (HPLC purity >95%) are recommended post-reconstitution .

Advanced Research Questions

Q. How can contradictory data on Substance P (6-11)’s effects on insulin secretion (inhibition in rats vs. stimulation in dogs) be resolved?

Species-specific receptor isoforms or signaling crosstalk may explain these discrepancies. Researchers should:

  • Compare NK-1 receptor sequences and expression levels in rat vs. canine pancreatic tissues (RT-qPCR/Western blot).
  • Use selective NK-1 antagonists (e.g., CP 122721 hydrochloride) to block downstream pathways .
  • Perform calcium imaging to assess if divergent intracellular signaling (e.g., PLC vs. cAMP) underlies hormonal responses .
  • Validate findings using human islet models to infer translational relevance .

Q. What strategies are effective for designing analogs of Substance P (6-11) to probe receptor subtype specificity?

Modifications at position 6 (e.g., [Glp6]-Substance P (6-11), Pyr-FFGLM-NH₂) enhance metabolic stability and receptor subtype selectivity . Key steps include:

  • Alanine scanning : Identify residues critical for NK-1 vs. NK-2/NK-3 binding.
  • Backbone cyclization : Improve proteolytic resistance (e.g., lactam bridges).
  • Pharmacological profiling : Test analogs against recombinant NK receptor subtypes in calcium mobilization assays .

Q. What methodological considerations are critical when interpreting Substance P (6-11)’s role in apoptosis and ERK/JNK signaling?

Substance P analogs (e.g., SP-G) activate V1A-vasopressin receptors, inducing ERK/JNK phosphorylation while inhibiting calcium flux . To dissect these pathways:

  • Use siRNA knockdown of V1A receptors to confirm signaling specificity.
  • Pair phospho-kinase arrays with caspase-3/7 activity assays to link MAPK activation to apoptotic outcomes.
  • Employ time-course experiments to differentiate acute (calcium) vs. sustained (ERK/JNK) effects .

Q. How can researchers address variability in Substance P (6-11)’s effects across tissue types (e.g., striatal dopamine modulation vs. urinary bladder contraction)?

Tissue-specific receptor coupling (e.g., Gαq in bladder vs. Gαs in CNS) may drive functional differences. Methodological approaches include:

  • Receptor trafficking assays : Track NK-1 internalization patterns via fluorescence microscopy.
  • Knockout models : Compare wild-type and NK-1⁻/⁻ tissues to isolate receptor-mediated effects.
  • Bias agonism analysis : Use BRET sensors to quantify ligand-induced G protein vs. β-arrestin signaling .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing dose-dependent responses to Substance P (6-11)?

  • Non-linear regression : Fit sigmoidal curves (log[agonist] vs. response) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests : Compare hormonal secretion (insulin/glucagon) across doses and species.
  • Outlier detection : Use Grubbs’ test to exclude anomalous replicates (e.g., due to peptide degradation) .

Q. How can researchers validate the reproducibility of Substance P (6-11)-induced behavioral outcomes (e.g., anxiety-like behaviors)?

  • Blinded scoring : Ensure independent raters quantify maze test outcomes.
  • Positive controls : Include known anxiolytics (e.g., diazepam) to confirm assay sensitivity.
  • Power analysis : Predefine sample sizes (n ≥ 8/group) to mitigate inter-individual variability .

Cross-Disciplinary Applications

Q. How can Substance P (6-11) analogs be integrated into studies of cancer or neurodegenerative diseases?

  • Cancer : Test analogs (e.g., [Arg⁶, D-Trp⁷,⁹, NmePhe⁸]-Substance P (6-11)) for V1A receptor-mediated apoptosis in prostate cancer models .
  • Neurodegeneration : Evaluate peptide stability in CSF and blood-brain barrier permeability using LC-MS/MS .

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